Cas no 2942-37-2 (8-Nitrocinnoline)
8-Nitrocinnoline Chemical and Physical Properties
Names and Identifiers
-
- 8-Nitrocinnoline
- 8-Nitrocinnolin
- 8-Nitro-cinnolin
- 8-nitro-cinnoline
- AK100179
- ANW-70467
- CTK8C3732
- KB-250487
- SureCN8470753
- DB-253657
- AKOS016002468
- DTXSID40506298
- 2942-37-2
- SCHEMBL8470753
- A912561
-
- Inchi: 1S/C8H5N3O2/c12-11(13)7-3-1-2-6-4-5-9-10-8(6)7/h1-5H
- InChI Key: FRFXSLFKGVXHJU-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CC2C=CN=NC=21)=O
Computed Properties
- Exact Mass: 175.03825
- Monoisotopic Mass: 175.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 71.6Ų
Experimental Properties
- PSA: 68.92
8-Nitrocinnoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449042436-250mg |
8-Nitrocinnoline |
2942-37-2 | 95% | 250mg |
$1366.80 | 2023-09-02 | |
| Alichem | A449042436-1g |
8-Nitrocinnoline |
2942-37-2 | 95% | 1g |
$2948.00 | 2023-09-02 | |
| Alichem | A449042436-5g |
8-Nitrocinnoline |
2942-37-2 | 95% | 5g |
$8281.20 | 2023-09-02 | |
| Chemenu | CM183661-1g |
8-nitrocinnoline |
2942-37-2 | 95% | 1g |
$1403 | 2021-06-17 | |
| Chemenu | CM183661-1g |
8-nitrocinnoline |
2942-37-2 | 95% | 1g |
$*** | 2023-03-30 | |
| Ambeed | A191793-1g |
8-Nitrocinnoline |
2942-37-2 | 95+% | 1g |
$1569.0 | 2025-03-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535728-1g |
8-Nitrocinnoline |
2942-37-2 | 98% | 1g |
¥13635.00 | 2024-08-03 |
8-Nitrocinnoline Suppliers
8-Nitrocinnoline Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 8-Nitrocinnoline
Introduction to 8-Nitrocinnoline (CAS No. 2942-37-2)
8-Nitrocinnoline, with the chemical formula C9H7N3O2 and a CAS number of 2942-37-2, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the class of nitroaromatic derivatives and exhibits a unique structural framework that has made it a subject of extensive research for its potential biological activities. The nitro group and the cinnoline core contribute to its distinct chemical properties, making it a valuable scaffold for drug discovery and development.
The structure of 8-Nitrocinnoline features a benzene ring fused with a pyridine ring, with a nitro group (-NO2) substituent at the 8-position of the benzene ring. This arrangement imparts both electronic and steric effects that influence its reactivity and interaction with biological targets. The presence of the nitro group enhances its electron-withdrawing nature, which can modulate the electronic properties of the aromatic system, thereby affecting its binding affinity to various enzymes and receptors.
In recent years, 8-Nitrocinnoline has been studied for its pharmacological potential, particularly in the context of antimicrobial, anti-inflammatory, and anticancer applications. The compound's ability to interact with biological macromolecules has been explored through computational modeling and experimental validations. Studies have demonstrated that 8-Nitrocinnoline can modulate key signaling pathways involved in cell proliferation and apoptosis, making it a promising candidate for therapeutic intervention.
One of the most intriguing aspects of 8-Nitrocinnoline is its role as a bioisostere for other heterocyclic compounds. Researchers have leveraged its structural motif to develop novel derivatives with enhanced pharmacological profiles. For instance, modifications at the nitro group or the cinnoline core have led to compounds with improved solubility, bioavailability, and target specificity. These findings highlight the versatility of 8-Nitrocinnoline as a chemical scaffold in medicinal chemistry.
The synthesis of 8-Nitrocinnoline typically involves multi-step organic reactions, starting from readily available precursors such as cinnoline derivatives. The introduction of the nitro group is often achieved through electrophilic aromatic substitution reactions, which require careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further exploration of its biological potential.
Recent research has also focused on the pharmacokinetic properties of 8-Nitrocinnoline. Studies using in vitro and in vivo models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are crucial for optimizing dosing regimens and minimizing potential side effects. Additionally, investigations into its mechanism of action have revealed interactions with key enzymes such as cytochrome P450 (CYP) isoforms, which are critical for drug metabolism.
The therapeutic applications of 8-Nitrocinnoline are particularly promising in oncology. Preclinical studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting tumor microenvironments. The compound's ability to selectively target cancer cells while sparing healthy tissues makes it an attractive candidate for further clinical development. Collaborative efforts between academic institutions and pharmaceutical companies are underway to translate these findings into clinical trials.
In conclusion, 8-Nitrocinnoline (CAS No. 2942-37-2) represents a fascinating compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features, coupled with its demonstrated biological activities, make it a valuable tool for developing novel therapeutics. As research continues to uncover new applications and optimize synthetic routes, 8-Nitrocinnoline is poised to play an important role in addressing unmet medical needs across multiple therapeutic areas.
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